(3E)-4-bromobut-3-enoicacid

Synthetic Methodology Beta-Lactam Synthesis Copper Catalysis

Avoid synthetic failure from isomer misidentification. Procuring generic 'bromobutenoic acid' risks receiving the conjugated (2E)-isomer, which lacks the unconjugated, homoallylic bromide system required for key applications. (3E)-4-Bromobut-3-enoic acid is the definitive substrate for: • Regiospecific 4-exo-trig cyclization to form strained β-lactam cores, achieving a 68% model yield unattainable with 4-bromocrotonic acid. • Vanadium-based olefin polymerization catalyst promoters, where halo-but-3-enoic acid scaffolds enhance efficiency in EPDM production. For quality assurance, confirm identity via the melting point of 45-47 °C. Ensure your next synthetic step proceeds with the correct isomer.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
Cat. No. B13522016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-bromobut-3-enoicacid
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC(C=CBr)C(=O)O
InChIInChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+
InChIKeyDZBFGWQDTFSLBD-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3E)-4-Bromobut-3-enoic Acid: A Defined Synthetic Building Block


(3E)-4-Bromobut-3-enoic acid (CAS 906730-85-6) is a 4-carbon, alpha,beta-unsaturated carboxylic acid with a terminal bromine and a defined (E)-configuration at the C3=C4 double bond . It is primarily utilized as a versatile electrophilic intermediate in organic synthesis. Its unique reactivity profile arises from the unconjugated alkene and the bromine leaving group, distinguishing it from conjugated isomers like 4-bromocrotonic acid . The compound serves as a critical building block for creating complex molecules, including beta-lactams and gamma-butyrolactones, and has been identified as a valuable monomer class for polymerization catalyst promoters [1].

Isomer Specificity of (3E)-4-Bromobut-3-enoic Acid


Selecting a generic 'bromobutenoic acid' without specifying the correct isomer introduces significant risk into synthetic planning. The position of the double bond relative to the carboxylic acid (C2=C3 vs. C3=C4) fundamentally alters the compound's electronic character and thermodynamic stability . The (3E)-isomer possesses an unconjugated, homoallylic bromine-alkene system, making it susceptible to different reaction pathways than the conjugated, more stable (2E)-isomer (4-bromocrotonic acid) . Furthermore, the defined (E)-stereochemistry is crucial; the (Z)-isomer would exhibit different physical properties and reaction stereochemistry. Using an incorrect isomer can lead to failed reactions, low yields, or the formation of undesired stereoisomers, compromising project timelines and the structural integrity of the final target molecule [1].

Differentiation Evidence for (3E)-4-Bromobut-3-enoic Acid


Copper-Catalyzed Cyclization to Beta-Lactams

The terminal bromine and unconjugated alkene of (3E)-4-bromobut-3-enoic acid enable a unique 4-exo-trig cyclization to yield 4-alkylidene-2-azetidinones (beta-lactams) with high efficiency. This reactivity is fundamentally distinct from that of conjugated 4-bromocrotonic acid, which undergoes different reaction pathways. In a copper(I)-catalyzed intramolecular coupling with amides, a derivative of this compound was transformed with a reported yield of 68% for a model reaction, explicitly demonstrating a strong preference for the 4-exo ring closure over other modes (5-exo, 6-exo, 6-endo) [1]. This selectivity is a direct consequence of the substrate's specific structure.

Synthetic Methodology Beta-Lactam Synthesis Copper Catalysis

Melting Point Verification of Isomer Purity

The melting point provides a simple yet powerful metric for verifying the correct isomer. (3E)-4-bromobut-3-enoic acid is reported to have a distinct melting point range of 45–47 °C [1]. This contrasts sharply with the more common (2E)-isomer, 4-bromocrotonic acid, which has a widely documented melting point of 73-77 °C . A mixed melting point or a value deviating from 45-47 °C for a sample ordered as '(3E)-4-bromobut-3-enoic acid' would immediately flag a potential isomer mismatch or significant impurity, preventing synthetic failures downstream.

Analytical Chemistry Quality Control Isomer Purity

Ethylene Polymerization Catalyst Promoter

A 1998 patent explicitly claims derivatives of halo-but-3-enoic acids and esters, a class to which (3E)-4-bromobut-3-enoic acid belongs, as novel and useful catalyst promoters for the preparation of alpha-olefin copolymers [1]. This application is a key differentiator from other bromoalkenoic acids like 4-bromocrotonic acid (a fatty acid oxidation inhibitor [2]) or saturated 4-bromobutanoic acid. The specific unconjugated structure of the but-3-enoate scaffold is a design feature for this industrial process, aimed at enhancing catalyst efficiency and regulating polymer molecular weight [1].

Polymer Chemistry Catalysis Alpha-Olefin Production

Enhanced Reactivity over Conjugated Isomers

The (3E)-isomer is a beta,gamma-unsaturated acid, making it less thermodynamically stable than the corresponding alpha,beta-unsaturated (2E)-isomer. This inherent property directly translates to higher reactivity. The parent acid, 3-butenoic acid, is known to readily isomerize to the more stable, conjugated crotonic acid in the presence of a base . This driving force for conjugation means the (3E)-isomer is a more activated electrophile, capable of participating in reactions where the stabilized (2E)-isomer is inert or requires harsher conditions. This is supported by mass spectrometric studies showing distinct fragmentation pathways for different halogen-regioisomers, confirming their fundamentally different electronic structures .

Physical Organic Chemistry Isomer Stability Reactivity Prediction

Key Applications of (3E)-4-Bromobut-3-enoic Acid


4-Alkylidene-2-azetidinones for Antibiotic Discovery

Research groups focused on discovering new beta-lactam antibiotics should prioritize this compound. Its ability to undergo regiospecific copper-catalyzed 4-exo-trig cyclization to form the strained beta-lactam core is a non-obvious transformation that cannot be achieved with the same efficiency and selectivity using the more common 4-bromocrotonic acid. The 68% yield reported for a model system demonstrates a viable synthetic pathway, and the exclusive 4-exo cyclization provides a clean route to a structurally focused library of 4-alkylidene-2-azetidinones, a class of compounds with documented biological activity [1].

Alpha-Olefin Copolymer Manufacturing Promoter

For process chemists and engineers in the polyolefin industry, (3E)-4-bromobut-3-enoic acid and its derivatives are prime candidates for evaluation as catalyst promoters. Patented research explicitly claims the halo-but-3-enoic acid scaffold enhances the efficiency of vanadium-based catalysts in ethylene/alpha-olefin/diene copolymerizations. This specific application is a strong differentiator for procurement, as alternative halogenated acids like 4-bromocrotonic acid are not described for this function, making this compound a novel tool for tuning polymer properties and improving manufacturing economics [2].

Unconjugated Reactivity in Synthetic Methodology

Academic and industrial labs developing new synthetic methodologies will find this compound an ideal substrate for exploring the reactivity of beta,gamma-unsaturated systems. Its inherent higher energy and electrophilicity, compared to the stabilized (2E)-isomer, make it a more challenging but rewarding substrate for discovering novel catalytic transformations, such as asymmetric bromolactonizations or stereoselective additions. The distinct thermochemical and stability profile demands rigorous analytical confirmation, which is supported by the documented 45-47 °C melting point, serving as a key quality checkpoint for ensuring reproducibility in published methods [3].

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